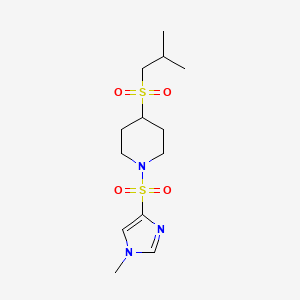

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Description

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two distinct sulfonyl groups: an isobutylsulfonyl moiety at the 4-position and a 1-methyl-1H-imidazol-4-ylsulfonyl group at the 1-position.

Propriétés

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S2/c1-11(2)9-21(17,18)12-4-6-16(7-5-12)22(19,20)13-8-15(3)10-14-13/h8,10-12H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPRTJUADAVJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound often employs high-efficiency catalytic processes to ensure yield and purity. Conditions such as controlled temperature, pressure, and pH levels are crucial to optimizing the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions including oxidation, reduction, and substitution reactions.

Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), yielding sulfone derivatives.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfinyl or thiol groups.

Major Products

The primary products from these reactions depend on the reaction conditions and reagents used. For example, oxidation may lead to more highly oxidized sulfone structures, while reduction can produce sulfide derivatives.

Applications De Recherche Scientifique

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine has broad applications in multiple disciplines:

Chemistry: : It serves as a versatile intermediate in organic synthesis.

Biology: : This compound can be used in studying sulfonyl group interactions with biological macromolecules.

Medicine: : It is investigated for potential pharmacological effects, particularly in relation to enzyme inhibition.

Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action for 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves the interaction with specific molecular targets through its sulfonyl groups. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine, we compare it with structurally related sulfonated piperidine derivatives and heterocyclic sulfonamides. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Sulfonated Piperidine Derivatives

Key Observations:

Sulfonyl Group Diversity : The target compound uniquely combines an aliphatic (isobutyl) and heteroaromatic (imidazole) sulfonyl group, whereas analogs like those in predominantly feature aryl-sulfonyl or alkyl-sulfonyl substitutions. This dual functionality may improve binding selectivity in enzyme-active sites.

Heterocyclic Influence : The 1-methylimidazole sulfonyl group in the target compound is structurally analogous to Compound 24 , which demonstrated a molecular weight consistency (436 calculated vs. 437 experimental). This suggests that imidazole sulfonates exhibit stable synthetic reproducibility.

Activité Biologique

The compound 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

- Molecular Formula : C₁₁H₁₅N₃O₄S₂

- Molecular Weight : 305.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the imidazole moiety is significant, as it is known to facilitate interactions through hydrogen bonding and electrostatic interactions with target proteins.

Potential Mechanisms:

- Opioid Receptor Modulation : Similar compounds have shown selective agonistic activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects .

- Inhibition of Glycine Transporters : Research indicates that related sulfonamide analogues can inhibit glycine transporters, which are crucial in neurotransmission and may influence mood regulation .

Pharmacological Effects

The biological activity of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine includes:

- Anxiolytic Effects : Animal studies have demonstrated that compounds with similar structures exhibit anxiolytic properties in models such as the mouse tail suspension test.

- Antidepressant Activity : In vivo evaluations have indicated that these compounds may produce antidepressant-like effects by modulating neurotransmitter systems .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.